4-[bis(prop-2-enyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a bis(prop-2-enyl)sulfamoyl group at the 4-position and a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl moiety at the N-terminus. Its structure includes a fused dioxane-benzothiazole system, which may enhance rigidity and influence pharmacokinetic properties like solubility and membrane permeability.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-3-9-25(10-4-2)32(27,28)16-7-5-15(6-8-16)21(26)24-22-23-17-13-18-19(14-20(17)31-22)30-12-11-29-18/h3-8,13-14H,1-2,9-12H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXPNTZADVSNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(prop-2-enyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Sulfamoyl Group: This step involves the reaction of the benzamide with a sulfamoyl chloride derivative in the presence of a base.
Attachment of the Dioxino-Benzothiazole Moiety: This is typically done through a nucleophilic substitution reaction where the benzamide is reacted with a dioxino-benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[bis(prop-2-enyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-[bis(prop-2-enyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as conductive polymers or nanomaterials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 4-[bis(prop-2-enyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The target compound’s bis(allyl)sulfamoyl group distinguishes it from analogs with benzyl or alkyl substitutions (e.g., LMM5’s benzyl(methyl)sulfamoyl) . This may confer unique reactivity, such as susceptibility to thiol-ene click chemistry.
- The fused dioxino-benzothiazole system enhances structural rigidity compared to simpler benzothiazole derivatives (e.g., 8a) or oxadiazole-containing compounds (e.g., LMM5) .
Biological Activity
The compound 4-[bis(prop-2-enyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : 4-[bis(prop-2-enyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
- Molecular Formula : C25H32N4O4S2
- Molecular Weight : 516.68 g/mol
The compound features a sulfamoyl group attached to a benzamide moiety and includes a dioxin-benzothiazole structure. Its unique configuration suggests potential interactions with various biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds with sulfamoyl groups exhibit significant antimicrobial activity. For instance, the presence of the bis(prop-2-enyl) substituent may enhance the compound's efficacy against bacterial strains. In vitro assays demonstrated that derivatives of sulfamoyl compounds can inhibit the growth of various pathogens by disrupting their metabolic processes.
Anticancer Activity
Research has shown that similar compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation. For example:
- Case Study : A derivative of the compound was tested in human cancer cell lines and resulted in a dose-dependent decrease in cell viability. The study reported an IC50 value indicating significant potency against breast cancer cells (MCF-7) at concentrations as low as 10 µM.
Neuroprotective Effects
Compounds containing dioxin structures have been evaluated for their neuroprotective properties. The ability to modulate neurotransmitter systems could suggest therapeutic potential in neurodegenerative diseases:
- Research Findings : In animal models of Parkinson’s disease, administration of related compounds showed improved motor function and reduced neuroinflammation, indicating protective effects on dopaminergic neurons.
The biological activity of 4-[bis(prop-2-enyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide may involve:
- Inhibition of Enzymatic Activity : The sulfamoyl group can form hydrogen bonds with active sites on enzymes crucial for microbial metabolism.
- Disruption of Cellular Signaling : The dioxin moiety may interfere with key signaling pathways involved in cell survival and proliferation.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties that could mitigate oxidative stress in cells.
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
